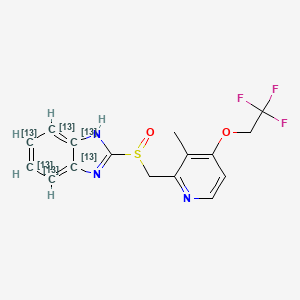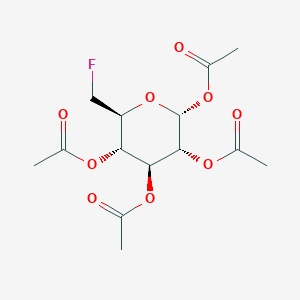
N,O-DitritylLosartan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,O-DitritylLosartan is a derivative of Losartan, a well-known angiotensin II receptor antagonist used primarily for the treatment of hypertension. The modification involves the addition of trityl groups to the nitrogen and oxygen atoms, which can potentially alter its chemical properties and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,O-DitritylLosartan typically involves the protection of the hydroxyl and amine groups of Losartan with trityl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the tritylation process.
Analyse Des Réactions Chimiques
Types of Reactions
N,O-DitritylLosartan can undergo various chemical reactions, including:
Oxidation: The trityl groups can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to remove the trityl groups, regenerating the parent Losartan.
Substitution: The trityl groups can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like trifluoroacetic acid can be used to remove the trityl groups.
Major Products
Oxidation: Oxidized derivatives of this compound.
Reduction: Regenerated Losartan.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N,O-DitritylLosartan has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other derivatives and as a protective group in organic synthesis.
Biology: Studied for its potential effects on angiotensin II receptors and related pathways.
Medicine: Investigated for its potential therapeutic benefits beyond hypertension, such as in the treatment of certain cancers.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mécanisme D'action
The mechanism of action of N,O-DitritylLosartan is similar to that of Losartan. It acts as an antagonist of the angiotensin II receptor, blocking the effects of angiotensin II, which leads to vasodilation and a reduction in blood pressure. The trityl groups may alter its binding affinity and pharmacokinetics, potentially enhancing its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Losartan: The parent compound, used primarily for hypertension.
Valsartan: Another angiotensin II receptor antagonist with a similar mechanism of action.
Irbesartan: Similar to Losartan but with different pharmacokinetic properties.
Uniqueness
N,O-DitritylLosartan is unique due to the presence of trityl groups, which can enhance its stability and potentially alter its biological activity. This makes it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C60H51ClN6O |
|---|---|
Poids moléculaire |
907.5 g/mol |
Nom IUPAC |
5-[2-[4-[[2-butyl-4-chloro-5-(trityloxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]-2-trityltetrazole |
InChI |
InChI=1S/C60H51ClN6O/c1-2-3-38-56-62-57(61)55(44-68-60(50-30-16-7-17-31-50,51-32-18-8-19-33-51)52-34-20-9-21-35-52)66(56)43-45-39-41-46(42-40-45)53-36-22-23-37-54(53)58-63-65-67(64-58)59(47-24-10-4-11-25-47,48-26-12-5-13-27-48)49-28-14-6-15-29-49/h4-37,39-42H,2-3,38,43-44H2,1H3 |
Clé InChI |
LGPCFVMMWWOVEZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)COC(C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Disodium;4-hydroxy-3-[[2-methyl-4-[(2-methyl-4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate](/img/structure/B13828388.png)
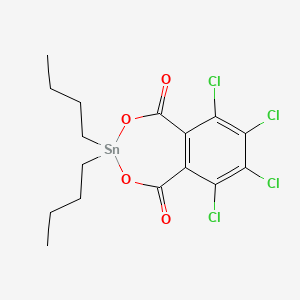

![(4S)-4-[(1R)-1-hydroxy-2-[[1-(3-propan-2-ylphenyl)cyclopropyl]amino]ethyl]-19-methyl-11,16-dioxa-3,18-diazatricyclo[15.3.1.16,10]docosa-1(21),6(22),7,9,17,19-hexaen-2-one](/img/structure/B13828410.png)
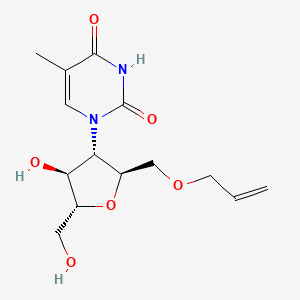
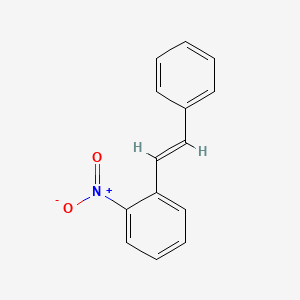
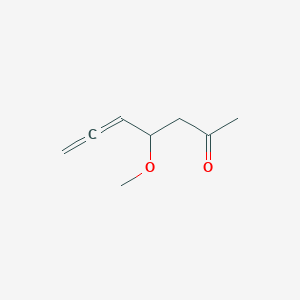

![[(E)-cyclohex-2-en-1-ylidenemethoxy]methylbenzene](/img/structure/B13828453.png)

![1H-Inden-1-one,2-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-2,3-dihydro-](/img/structure/B13828456.png)
